Lithium tetraborate

Description

Properties

CAS No. |

12007-60-2 |

|---|---|

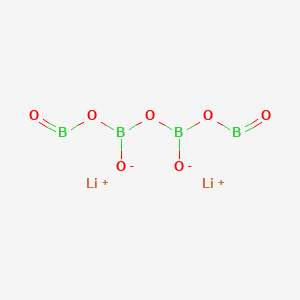

Molecular Formula |

B4Li2O7 |

Molecular Weight |

169.2 g/mol |

IUPAC Name |

dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4O7.2Li/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 |

InChI Key |

XFOCQAMEVCAHGV-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O |

Canonical SMILES |

[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-] |

Related CAS |

1303-94-2 (Li2-B4O7 5H2O) 13453-69-5 (lithium-BHO2[1:1]) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lithium Tetraborate (Li₂B₄O₇) and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lithium tetraborate (B1243019) (Li₂B₄O₇), a material of significant interest for various applications, including nonlinear optics and radiation dosimetry. The guide details the crystallographic properties of its primary polymorph, discusses the amorphous state, and outlines the experimental protocols for its synthesis and characterization.

Introduction to Lithium Tetraborate

Lithium tetraborate (Li₂B₄O₇) is an inorganic compound that primarily exists in a well-characterized crystalline form and can also be prepared in an amorphous or glassy state. Its crystal structure is complex, featuring a three-dimensional network of borate (B1201080) groups with lithium ions situated within channels. This unique structure gives rise to its valuable physical and optical properties. While the tetragonal polymorph is the most stable and extensively studied, the existence of other crystalline polymorphs has not been conclusively demonstrated under normal conditions.

The Crystal Structure of Tetragonal Li₂B₄O₇

The most common and stable crystalline form of lithium tetraborate adopts a tetragonal crystal system. Its structure has been extensively studied using single-crystal and powder X-ray diffraction techniques.

Table 1: Crystallographic Data for Tetragonal Li₂B₄O₇ at Room Temperature

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | I4₁cd (No. 110) | [1][2] |

| Lattice Parameters | a = 9.475(5) Å, c = 10.283(6) Å | [3] |

| Unit Cell Volume | 923.6 ų | [1] |

| Formula Units (Z) | 8 | [4] |

The fundamental building block of the Li₂B₄O₇ crystal structure is the tetraborate group, [B₄O₇]²⁻. This group consists of two corner-sharing BO₄ tetrahedra and two BO₃ trigonal planar units. These tetraborate groups are linked together to form a continuous three-dimensional network. The lithium (Li⁺) ions are located in channels within this borate framework and are coordinated to four oxygen atoms in a distorted tetrahedral geometry.[1][2]

Table 2: Selected Interatomic Distances for Tetragonal Li₂B₄O₇ at Room Temperature

| Bond | Distance (Å) | Reference |

| Li-O | 1.96 - 2.09 | [2] |

| B(trigonal)-O | 1.36 - 1.38 | [2] |

| B(tetrahedral)-O | 1.44 - 1.51 | [2] |

The crystal structure of tetragonal Li₂B₄O₇ has been studied over a wide range of temperatures, from cryogenic conditions up to its melting point, and has been shown to be stable with no evidence of phase transitions to other crystalline polymorphs.[1][5] However, anisotropic thermal expansion has been observed, with the 'c' lattice parameter showing a nonlinear decrease with increasing temperature up to around 500 K.[6]

Polymorphism in Li₂B₄O₇

While the tetragonal phase is the only well-established crystalline polymorph of Li₂B₄O₇, the compound can also exist in an amorphous or glassy state.[7] This glassy form is typically prepared by rapid quenching from the melt. X-ray diffraction patterns of amorphous Li₂B₄O₇ show a broad halo, characteristic of a non-crystalline material, in contrast to the sharp Bragg peaks of its crystalline counterpart.

There is no significant evidence in the reviewed literature for the existence of other crystalline polymorphs of Li₂B₄O₇ under ambient or high-pressure conditions. Theoretical studies predicting other stable or metastable polymorphs have not been experimentally verified.

Experimental Protocols

Synthesis of Li₂B₄O₇

High-quality single crystals of Li₂B₄O₇ are typically grown from the melt using the Czochralski technique.[8][9][10]

Protocol:

-

Starting Material: High-purity Li₂B₄O₇ powder (commercially available or synthesized via solid-state reaction) is used as the charge.

-

Crucible: A platinum crucible is used to contain the melt.

-

Atmosphere: The growth is carried out in an air or a controlled dry air flow atmosphere.[11]

-

Melting: The Li₂B₄O₇ powder is heated to its melting point (approximately 917 °C).

-

Seeding: A seed crystal of Li₂B₄O₇ with a specific orientation is dipped into the molten material.

-

Pulling and Rotation: The seed crystal is slowly pulled upwards (e.g., at a rate of 1-3 mm/h) while being rotated (e.g., at 10-20 rpm).[10]

-

Crystal Growth: The crystal grows as the molten material solidifies at the seed-melt interface. The diameter of the growing crystal is controlled by adjusting the pulling rate and the melt temperature.

-

Cooling: After the desired length of the crystal is achieved, it is slowly cooled to room temperature to avoid cracking.

Polycrystalline Li₂B₄O₇ can be synthesized via a solid-state reaction between lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃).[12][13]

Protocol:

-

Mixing: Stoichiometric amounts of Li₂CO₃ and H₃BO₃ are thoroughly mixed and ground in an agate mortar.

-

Calcination: The mixture is placed in an alumina (B75360) crucible and heated in a furnace. A two-step heating process is often employed:

-

Cooling: The furnace is slowly cooled to room temperature, and the resulting Li₂B₄O₇ powder is collected.

Amorphous Li₂B₄O₇ is prepared by rapidly cooling the molten material.

Protocol:

-

Melting: Crystalline Li₂B₄O₇ is heated in a platinum crucible above its melting point.

-

Quenching: The molten Li₂B₄O₇ is rapidly cooled by pouring it onto a pre-cooled metal plate (e.g., copper or stainless steel) or by quenching it in a suitable liquid.

Characterization Methods

Powder and single-crystal XRD are essential for phase identification and structural analysis of Li₂B₄O₇.

Powder XRD Protocol:

-

Sample Preparation: A small amount of the powdered sample is finely ground and placed on a sample holder.

-

Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a step size of ~0.02°.[12]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase purity. For detailed structural information, Rietveld refinement can be performed.[15]

Single-Crystal XRD Protocol:

-

Crystal Selection: A small, high-quality single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected data is used to determine the unit cell parameters, space group, and atomic positions within the crystal structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Li₂B₄O₇.

Conclusion

Lithium tetraborate predominantly exists as a stable tetragonal crystalline polymorph with the space group I4₁cd. While an amorphous phase can be readily synthesized, there is currently no substantial evidence for other crystalline polymorphs under typical conditions. The synthesis of high-quality single crystals is achievable through the Czochralski method, while polycrystalline powders are commonly prepared via solid-state reactions. The detailed structural information and established synthesis protocols make Li₂B₄O₇ a material of continuing interest for advanced applications in materials science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bjrs.org.br [bjrs.org.br]

- 13. View of TL and OSL study of Li2B4O7:Cu,Ag synthesized by combustion and solid-state reactions [bjrs.org.br]

- 14. Aspects of lithium tri- and tetraborate synthesis in the subsolidus region - Mamontova - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [medbiosci.ru]

- 15. inis.iaea.org [inis.iaea.org]

An In-Depth Technical Guide to the Lithium Tetraborate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lithium tetraborate (B1243019) (Li₂B₄O₇) phase diagram, a critical tool for understanding the material's behavior at different temperatures and compositions. The information presented is essential for applications ranging from crystal growth and glass formulation to the development of novel drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for phase diagram determination, and provides a visual representation of the Li₂O-B₂O₃ system.

Data Presentation: The Li₂O-B₂O₃ System

The lithium tetraborate system is a part of the broader lithium oxide-boron trioxide (Li₂O-B₂O₃) binary system. Understanding the phase relationships within this system is fundamental to controlling the synthesis and properties of lithium borate (B1201080) materials. The following table summarizes the critical quantitative data for various compounds and invariant points within the Li₂O-B₂O₃ phase diagram.

| Compound/Phase | Formula | Li₂O (mol%) | B₂O₃ (mol%) | Melting Point (°C) | Melting Behavior |

| Lithium Metaborate | LiBO₂ (or Li₂O·B₂O₃) | 50 | 50 | 849[1] | Congruent |

| Lithium Tetraborate | Li₂B₄O₇ (or Li₂O·2B₂O₃) | 33.3 | 66.7 | 917[1][2] | Congruent |

| - | 2Li₂O·5B₂O₃ | 28.6 | 71.4 | 856 | Incongruent |

| Lithium Triborate | Li₂O·3B₂O₃ | 25 | 75 | 834 | Incongruent |

| - | Li₂O·4B₂O₃ | 20 | 80 | 635 | Incongruent |

| Eutectic (Li₂O·B₂O₃ - 2Li₂O·5B₂O₃) | - | ~47 (wt%) | ~53 (wt%) | 650 | Eutectic |

Experimental Protocols

The determination of the lithium tetraborate phase diagram relies on a combination of experimental techniques to identify phase transitions and compositions. The following are detailed methodologies for key experiments.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for determining phase transition temperatures such as melting, crystallization, and solid-state transformations.

Objective: To identify the temperatures at which thermal events (phase transitions) occur in a sample by comparing its temperature to that of an inert reference material.

Methodology:

-

Sample Preparation: A small amount of the pre-synthesized lithium borate composition (typically 5-20 mg) is accurately weighed and placed into a sample crucible (e.g., platinum or alumina). An equivalent amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical crucible.

-

Instrument Setup: The sample and reference crucibles are placed in a furnace with thermocouples positioned to measure the temperature of each. The furnace is programmed with a specific heating and cooling rate, typically in the range of 5-20 °C/min.

-

Data Acquisition: The furnace temperature is ramped up, and the differential temperature (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

Analysis: Endothermic events (e.g., melting) result in the sample temperature lagging behind the reference temperature, causing a dip in the ΔT curve. Exothermic events (e.g., crystallization) cause a peak. The onset temperature of these peaks or dips corresponds to the phase transition temperature. By analyzing samples with varying Li₂O-B₂O₃ ratios, the liquidus and solidus lines of the phase diagram can be constructed.

X-ray Diffraction (XRD)

X-ray Diffraction is used to identify the crystalline phases present in a sample at different temperatures.

Objective: To determine the crystal structure of the solid phases present in a sample after it has been subjected to a specific thermal treatment.

Methodology:

-

Sample Preparation (Quenching Method): Samples of different Li₂O-B₂O₃ compositions are heated to specific temperatures within the phase diagram for a sufficient time to reach equilibrium. The samples are then rapidly cooled (quenched) to room temperature to preserve the high-temperature phase structure.

-

Instrument Setup: The quenched sample is ground into a fine powder and mounted on a sample holder in an X-ray diffractometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a "fingerprint" of the crystalline phases present. By comparing the peak positions and intensities to a database of known materials (e.g., the ICDD Powder Diffraction File), the specific lithium borate compounds in the sample can be identified. This allows for the mapping of the different phase regions in the diagram.

Czochralski Method for Single Crystal Growth

The Czochralski method is a technique used to grow large single crystals of materials that melt congruently, such as lithium tetraborate.

Objective: To produce a large, high-quality single crystal of lithium tetraborate from a molten state.

Methodology:

-

Melt Preparation: High-purity lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) or lithium tetraborate powder are mixed in a stoichiometric ratio and placed in a crucible (typically platinum or iridium). The mixture is heated in a furnace to a temperature above the melting point of Li₂B₄O₇ (917 °C) to form a homogeneous melt.

-

Seeding: A small, high-quality seed crystal of Li₂B₄O₇ is attached to a rotating pull rod. The seed is slowly lowered until it just touches the surface of the melt.

-

Crystal Pulling: The temperature of the melt is carefully controlled to be slightly above the melting point. The seed crystal is then slowly pulled upwards (e.g., 1-5 mm/hour) while being rotated (e.g., 10-30 rpm).

-

Growth and Cooling: As the seed is pulled, the molten material solidifies onto the seed, replicating its crystal structure. The diameter of the growing crystal can be controlled by adjusting the pull rate and melt temperature. After the desired length is achieved, the crystal is slowly cooled to room temperature to minimize thermal stress and cracking.

Mandatory Visualization: Li₂O-B₂O₃ Phase Diagram

The following diagram illustrates the key features of the lithium oxide - boron trioxide (Li₂O-B₂O₃) binary phase diagram, with a focus on the region relevant to lithium tetraborate.

Caption: Li₂O-B₂O₃ phase diagram highlighting key compounds.

References

The Solubility of Lithium Tetraborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium tetraborate (B1243019) (Li₂B₄O₇) in various solvents. A thorough understanding of its solubility is critical for its application in diverse fields, including the formulation of amorphous solid dispersions in drug development, the synthesis of specialized glasses and ceramics, and as a flux in analytical chemistry.[1][2] This document compiles available quantitative solubility data, details a robust experimental protocol for solubility determination, and provides visualizations of the experimental workflow and key factors influencing solubility.

Quantitative Solubility Data

The solubility of lithium tetraborate is highly dependent on the solvent system, temperature, and the presence of other solutes. The following tables summarize the available quantitative data.

Solubility in Water

The solubility of lithium tetraborate in water increases with temperature. However, there are some discrepancies in the reported values at ambient temperatures, which may be attributed to the tendency of borate (B1201080) solutions to form stable supersaturated solutions.[3]

| Temperature (°C) | Solubility (g/L) | Source(s) |

| 20 | 28.1 | |

| 20 | ~26.3 (2.63% by mass) | [3] |

| 100 | 51.7 |

Solubility in Organic Solvents

Quantitative data on the solubility of lithium tetraborate in organic solvents is scarce. Generally, it is considered to have low solubility in most common organic solvents.

| Solvent | Solubility | Source(s) |

| Ethanol | Insoluble | [4] |

| Other Organic Solvents | Generally insoluble or slightly soluble |

Solubility in Aqueous Solutions

Lithium tetraborate's solubility can be significantly influenced by the presence of acids, bases, and other salts.

Salt Solutions: The solubility of lithium tetraborate in the presence of other salts has been studied in the context of phase equilibria in multi-component systems. This data is crucial for processes like fractional crystallization.

| System | Temperature (K) | Key Findings | Source(s) |

| Li₂SO₄–LiBO₂–Li₂B₄O₇–H₂O | 288.15 | Phase diagram indicates regions of crystallization for Li₂B₄O₇·3H₂O. Solubility is interdependent on the concentration of other salts. | |

| LiCl–LiBO₂–Li₂B₄O₇–H₂O | 308.15 | The phase diagram shows four single salt crystalline regions, including for Li₂B₄O₇·3H₂O. Li₂B₄O₇·3H₂O has the smallest solubility and is the easiest to crystallize from the brine. |

Experimental Protocol: Isothermal Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of lithium tetraborate, based on the isothermal dissolution equilibrium method.[5]

Materials and Equipment

-

Lithium tetraborate (anhydrous or hydrated, with known purity)

-

Solvent of interest

-

Thermostatic water bath or incubator with precise temperature control (±0.1°C)

-

Equilibration vessels (e.g., sealed glass flasks or vials) with magnetic stirrers

-

Syringes with filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for boron concentration analysis (e.g., ICP-AES, ICP-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation of the System: Add an excess amount of lithium tetraborate to a known mass or volume of the solvent in an equilibration vessel. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Place the sealed vessel in the thermostatic bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a sample of the supernatant liquid using a pre-heated (to the experimental temperature) syringe fitted with a filter. This prevents the precipitation of the solute during sampling.

-

Sample Analysis: Accurately weigh the collected sample of the saturated solution. Dilute the sample gravimetrically with deionized water to a concentration suitable for the chosen analytical method.

-

Concentration Determination: Determine the concentration of boron in the diluted sample using a suitable analytical method:

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): These are the preferred methods for accurate and sensitive determination of boron concentration.[6][7]

-

Colorimetric Methods: Methods using reagents like azomethine-H or curcumin (B1669340) can be employed.[8][9] For instance, borate reacts with azomethine-H in a weakly acidic solution to form a yellow-colored complex, and its absorbance can be measured spectrophotometrically.[8]

-

-

Calculation of Solubility: From the determined concentration of boron in the diluted sample and the dilution factor, calculate the concentration of lithium tetraborate in the original saturated solution. Express the solubility in appropriate units (e.g., g/L, mol/kg).

Visualizations

Experimental Workflow for Isothermal Solubility Determination

Caption: Isothermal solubility determination workflow.

Factors Influencing Lithium Tetraborate Solubility

Caption: Key factors influencing solubility.

References

- 1. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 2. Lithium borate - Wikipedia [en.wikipedia.org]

- 3. CN1363516A - Process for purifying lithium tetraborate - Google Patents [patents.google.com]

- 4. Borax - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of lithium tetraborate

An In-depth Technical Guide to Lithium Tetraborate (B1243019)

For researchers, scientists, and professionals in analytical chemistry and materials science, lithium tetraborate (Li₂B₄O₇) is a crucial inorganic compound with significant applications. Also known as lithium borate (B1201080), it is the lithium salt of boric acid and serves as a fundamental component in various analytical and industrial processes.[1][2] Its primary utility is as a flux in sample preparation for spectrochemical analysis, and it is also a key ingredient in the manufacturing of specialized glasses and ceramics.[1][3][4]

Molecular Formula and Weight

The chemical identity of lithium tetraborate is defined by its molecular formula and weight.

Properties of Lithium Tetraborate

Lithium tetraborate is a white, crystalline solid with properties that make it highly suitable for high-temperature applications.[3][5] It is stable, though it can be hygroscopic, and should be stored in a sealed container in a cool, dry place.[3][8]

| Property | Value |

| Appearance | White crystalline solid/powder[3][5] |

| Molecular Formula | Li₂B₄O₇[3][5][6] |

| Molecular Weight | 169.12 g/mol [3][4][6][7] |

| CAS Number | 12007-60-2[3][4][5][7] |

| Melting Point | 760 - 930 °C[3][4][5][9] |

| Density | 2.4 - 2.45 g/cm³[3][7] |

| Solubility | Soluble in water[4][8] |

Key Applications in Research and Development

The unique properties of lithium tetraborate make it indispensable in several scientific fields:

-

Analytical Chemistry: It is widely used as an acidic flux for dissolving a variety of inorganic oxides, silicates, carbonates, and other refractory materials for analysis by X-ray fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][4][8] A mixture of lithium tetraborate and lithium metaborate (B1245444) can dissolve most inorganic oxides for spectrochemical analysis.[3]

-

Glass and Ceramics: As a fluxing agent, it lowers the melting point of raw materials, ensuring a uniform melt and improving the mechanical strength and thermal stability of the final glass or ceramic product.[4][10]

-

Thermoluminescence Dosimetry (TLD): Lithium tetraborate is used in dosimeters to measure ionizing radiation doses.[4]

-

Nuclear Industry: Its ability to absorb thermal neutrons allows for its use in neutron-absorbing materials and shielding components.[4]

Experimental Protocol: Sample Preparation by Borate Fusion

One of the most critical applications of lithium tetraborate is in the preparation of samples for XRF analysis through the borax (B76245) fusion method.[1] This technique transforms a powdered mineral or oxide sample into a homogeneous glass disc, which facilitates highly accurate elemental analysis.[2][4]

Objective: To prepare a solid, powdered sample for XRF analysis by dissolving it in a lithium tetraborate flux to create a homogeneous glass bead.

Materials:

-

Lithium tetraborate (Li₂B₄O₇) flux (high purity, pre-fused)[2]

-

Powdered analytical sample

-

Platinum crucible[2]

-

Platinum mold[2]

-

Fusion machine or high-temperature furnace

-

Analytical balance

Methodology:

-

Weighing: Accurately weigh the lithium tetraborate flux and the powdered sample to a precise ratio. This ratio is critical and depends on the sample matrix. A common starting point is a 10:1 flux-to-sample ratio. Record the weights meticulously.[2]

-

Mixing: Transfer the weighed flux and sample into a platinum crucible and mix thoroughly.[2]

-

Fusion: Place the crucible into a fusion machine or a furnace pre-heated to a temperature above the melting point of the mixture (typically 1000-1100°C). Heat the mixture until it completely melts and becomes a single, homogeneous liquid.[2] The crucible may be agitated during this process to ensure complete dissolution of the sample.

-

Casting: Once the sample is fully dissolved, pour the molten mixture into a pre-heated platinum mold.[2]

-

Cooling: Allow the mold to cool at a controlled rate. This process forms a solid, uniform glass disc.

-

Analysis: The resulting glass disc is now ready for analysis in an XRF spectrometer.[2]

Caption: Workflow for sample preparation using the lithium tetraborate fusion method.

References

- 1. Lithium borate - Wikipedia [en.wikipedia.org]

- 2. Understanding Lithium Tetraborate Fusion [xrfscientific.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. axiomchem.com [axiomchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. axiomchem.com [axiomchem.com]

- 8. Lithium tetraborate | 12007-60-2 [chemicalbook.com]

- 9. Lithium Tetraborate | Lithium borate | Li2B4O7 - Ereztech [ereztech.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Anhydrous Lithium Tetraborate: From Spectroscopic Analysis to Pharmaceutical Applications

CAS Number: 12007-60-2

This technical guide provides a comprehensive overview of anhydrous lithium tetraborate (B1243019) (Li₂B₄O₇), a versatile inorganic compound with significant applications in analytical chemistry and emerging potential in pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and key applications.

Core Properties and Specifications

Anhydrous lithium tetraborate is a white, crystalline powder known for its efficacy as a fluxing agent in high-temperature applications.[1] Its consistent quality and high purity are critical for accurate analytical results.

Physicochemical Data

The fundamental properties of anhydrous lithium tetraborate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 12007-60-2 |

| Molecular Formula | Li₂B₄O₇ |

| Molecular Weight | 169.12 g/mol [2] |

| Appearance | White crystalline powder |

| Melting Point | 917 °C[2] |

| Density | 2.4 g/cm³[2] |

| Solubility in Water | Sparingly soluble[2] |

| Purity (Trace Metals Basis) | ≥99.9% |

Grades and Purity

For analytical applications, particularly in trace element analysis, the purity of lithium tetraborate is paramount. High-purity grades (≥99.99%) ensure that the flux itself does not introduce contaminants into the sample, which could lead to inaccurate measurements.[3]

Key Applications in Research and Development

The primary application of anhydrous lithium tetraborate lies in its role as a flux in sample preparation for various spectroscopic techniques. Its ability to dissolve a wide range of inorganic materials at high temperatures makes it an indispensable tool in many scientific fields.

Analytical Chemistry and Spectrometry

Anhydrous lithium tetraborate is most commonly used as a flux in the borate (B1201080) fusion method for sample preparation for X-ray fluorescence (XRF), inductively coupled plasma (ICP), and atomic absorption (AA) spectroscopy.[4][5][6] This technique is essential for the elemental analysis of a variety of materials, including:

-

Ceramics and glasses

-

Geological samples (rocks, minerals, soils)[5]

-

Industrial materials (cements, slags)[7]

-

Metallurgical samples[7]

The fusion process involves mixing the sample with lithium tetraborate and heating it to a high temperature (around 1000-1100 °C) to create a homogeneous molten glass.[6] This resulting glass bead is then analyzed by XRF, or the molten mixture can be dissolved in an acidic solution for ICP or AA analysis.[6] The use of lithium tetraborate as a flux minimizes matrix effects and particle size issues, leading to more accurate and precise analytical results.[6]

Pharmaceutical Applications

While less documented, anhydrous lithium tetraborate is being explored for its potential in the pharmaceutical industry. Its applications in this field are primarily centered around its use in analytical techniques for quality control and its potential role in drug formulation.

-

Elemental Analysis in Quality Control: The borate fusion method with lithium tetraborate can be used for the precise elemental analysis of raw materials, active pharmaceutical ingredients (APIs), and finished drug products. This is crucial for detecting trace metal impurities that may affect the safety and efficacy of the drug.

-

Drug Delivery Systems: Research is ongoing into the use of lithium compounds, including lithium tetraborate, in the development of novel drug delivery systems and biomaterials.[2]

-

Solubility Enhancement: There is potential for the use of borates in enhancing the solubility and bioavailability of poorly water-soluble drugs, although specific research on anhydrous lithium tetraborate in this area is limited.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving anhydrous lithium tetraborate.

Borate Fusion for XRF Analysis

This protocol outlines the general steps for preparing a sample for XRF analysis using the borate fusion technique.

Materials and Equipment:

-

Anhydrous lithium tetraborate (high-purity grade)

-

Sample (finely ground)

-

Platinum-gold (95%-5%) crucible and mold[6]

-

Automated fusion machine or high-temperature furnace

-

Analytical balance

Procedure:

-

Accurately weigh the finely ground sample and the anhydrous lithium tetraborate flux into the platinum-gold crucible. The sample-to-flux ratio will depend on the sample matrix and the specific analytical method.

-

Thoroughly mix the sample and flux within the crucible.

-

Place the crucible in the fusion machine or furnace and heat to the specified temperature (typically 1000-1100 °C).[6]

-

Agitate the crucible during heating to ensure complete dissolution of the sample and homogenization of the melt.

-

Once the fusion is complete, pour the molten mixture into the platinum-gold mold.

-

Allow the molten glass to cool and solidify into a homogeneous glass bead.

-

The resulting glass bead is then ready for analysis by XRF.

Borate Fusion for ICP/AA Analysis

For analysis by ICP or AA, the fused sample is dissolved in an acidic solution.

Procedure:

-

Follow steps 1-4 of the borate fusion protocol for XRF analysis.

-

Instead of pouring the melt into a mold, carefully pour the hot molten mixture into a beaker containing a dilute acidic solution (e.g., dilute nitric acid).

-

Stir the solution until the fused bead is completely dissolved.

-

The resulting solution can then be diluted to the appropriate concentration for analysis by ICP or AA.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of anhydrous lithium tetraborate.

References

- 1. youtube.com [youtube.com]

- 2. Lithium Tetraborate Manufacturer | Formula: Li2B4O7 | CAS No: 12007-60-2 [axiomchem.com]

- 3. 四硼酸锂 anhydrous, puriss. p.a., ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Borate Fusion – ICPH [icph.fr]

- 5. katanax.com [katanax.com]

- 6. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Understanding Lithium Tetraborate Fusion [xrfscientific.com]

thermodynamic properties of lithium tetraborate glass

An In-Depth Technical Guide to the Thermodynamic Properties of Lithium Tetraborate (B1243019) Glass

Introduction

Lithium tetraborate (Li₂B₄O₇) glass, a prominent member of the lithium borate (B1201080) glass system, has garnered significant scientific and commercial interest due to its unique combination of properties. These glasses are known for their high transparency, low crystallization rate, and good ionic conductivity, making them suitable for a wide range of applications, including solid-state batteries, nonlinear optics, and radiation dosimetry.[1][2] A thorough understanding of the thermodynamic properties of Li₂B₄O₇ glass is paramount for optimizing its synthesis, processing, and performance in these advanced applications.

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in materials science and drug development who require detailed information on the material's behavior in response to thermal stimuli. The guide summarizes key quantitative data, outlines detailed experimental protocols for property characterization, and illustrates fundamental relationships through structured diagrams.

Synthesis of Lithium Tetraborate Glass

The most common and effective method for preparing high-purity, optically clear lithium tetraborate glass is the conventional melt-quenching technique.[3][4] This process involves the high-temperature fusion of raw materials followed by rapid cooling to prevent crystallization, thereby freezing the amorphous, glassy structure.

Experimental Protocol: Melt-Quenching Synthesis

-

Raw Material Preparation: High-purity precursor chemicals, typically lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) or boron trioxide (B₂O₃), are weighed in stoichiometric amounts corresponding to the Li₂B₄O₇ composition (1 mole of Li₂O to 2 moles of B₂O₃).

-

Mixing: The powders are thoroughly ground and mixed in an agate mortar to ensure a homogeneous distribution of components.[5]

-

Melting: The mixed powder is transferred to a high-temperature crucible (e.g., platinum or alumina (B75360) ceramic). The crucible is placed in a programmable electric furnace and heated to a temperature significantly above the melting point, typically between 1100°C and 1150°C.[4][5] The melt is held at this temperature for a period (e.g., 2 hours) to ensure complete homogenization.[4]

-

Quenching: The molten glass is rapidly poured onto a preheated steel or graphite (B72142) mold and pressed to form a disc or plate of the desired shape. This rapid cooling (quenching) is critical to bypass crystallization and form the glassy state.[4]

-

Annealing: To relieve internal thermal stresses introduced during quenching, the glass sample is immediately transferred to an annealing furnace. It is held at a temperature near its glass transition temperature (Tg) for several hours and then slowly cooled to room temperature.

Core Thermodynamic Properties

The are dictated by its composition and amorphous structure. These properties are crucial for predicting the material's stability, durability, and performance under various operating temperatures.

-

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. Tg is not a sharp melting point but rather a temperature range over which the material's properties, such as heat capacity and thermal expansion, change significantly. For lithium borate glasses, Tg increases with the concentration of Li₂O, reaching a broad maximum around 26-28 mol% Li₂O.[6]

-

Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. In glasses, it has contributions from atomic vibrations (vibrational heat capacity) and structural rearrangements (configurational heat capacity) that occur above Tg.[7] The heat capacity of lithium borate glasses has been studied using relaxation methods and modulated DSC.[6][8]

-

Coefficient of Thermal Expansion (CTE): The CTE quantifies the fractional change in a material's size in response to a change in temperature.[9] It is a critical parameter for applications involving thermal cycling or sealing to other materials. In borate glasses, the CTE is strongly influenced by the network structure; it generally increases with higher alkali oxide content.[10]

-

Thermal Conductivity (K): Thermal conductivity is the property of a material to conduct heat. In amorphous solids like glass, heat is primarily transferred by phonons (lattice vibrations). The inherent disorder of the glass structure scatters phonons, leading to generally low thermal conductivity compared to crystalline counterparts.[11] Unlike crystals, the thermal conductivity of glasses tends to increase with temperature.[7]

Data Presentation: Thermodynamic Properties of Lithium Borate Glasses

The following table summarizes key thermodynamic data for glasses within the Li₂O-B₂O₃ system, including compositions relevant to lithium tetraborate (Li₂O·2B₂O₃, or 33.3 mol% Li₂O).

| Property | Composition (mol%) | Value | Measurement Technique | Reference |

| Glass Transition Temp. (Tg) | 10 Li₂O - 90 B₂O₃ | ~643 K (370 °C) | Temperature-Modulated DSC | [12] |

| 25 Li₂O - 75 B₂O₃ | ~758 K (485 °C) | Differential Thermal Analysis | [5] | |

| 26-28 Li₂O - 74-72 B₂O₃ | Maximum Tg observed in this range | Modulated DSC | [6] | |

| 33 Li₂O - 67 B₂O₃ | ~763 K (490 °C) | Modulated DSC | [6] | |

| Thermal Conductivity (K) | Li₂B₄O₇ Glass | Increases from ~0.5 to ~1.5 W/(m·K) | Steady-state heat flow | [13] |

| (over 5 - 300 K range) | ||||

| Thermal Stability (ΔT = Tc - Tg) | 25 Li₂O - 75 B₂O₃ | >100 °C | Differential Thermal Analysis | [5] |

Note: Specific values for Heat Capacity and Coefficient of Thermal Expansion are highly dependent on the exact composition and temperature and are often presented as curves rather than single points. The data reflects the general trends and specific points found in the literature.

Experimental Characterization Protocols

Accurate characterization of thermodynamic properties is essential. The following are standard experimental protocols used for glass analysis.

Protocol 1: Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

This is the most common technique for determining transition temperatures and heat capacity.

-

Objective: To measure the glass transition temperature (Tg), onset of crystallization temperature (Tc), and melting temperature (Tm).

-

Methodology:

-

A small, weighed sample of the glass (typically 5-20 mg), either in powder or bulk form, is placed in a sample pan (e.g., aluminum or platinum). An empty, identical pan serves as a reference.[7]

-

The sample and reference pans are placed inside the DSC/DTA instrument.

-

The instrument heats both pans at a constant, programmed rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Tg is identified as an endothermic shift (a step change) in the heat flow curve. Tc is identified by a sharp exothermic peak, indicating the release of energy as the glass crystallizes.[5]

-

Temperature-Modulated DSC (MDSC) superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the separation of reversing (heat capacity) and non-reversing (kinetic) heat flow, providing a more precise measurement of Tg and heat capacity.[6][7][12]

-

Protocol 2: Thermomechanical Analysis (TMA) / Dilatometry

This technique measures dimensional changes as a function of temperature.

-

Objective: To determine the Coefficient of Thermal Expansion (CTE), the dilatometric glass transition temperature (Tg), and the dilatometric softening point (Td).[14]

-

Methodology:

-

A glass sample with a precisely known length and flat, parallel faces is prepared.

-

The sample is placed in the TMA/dilatometer furnace on a stage. A probe rests on top of the sample under a minimal, constant load.

-

The sample is heated at a controlled linear rate (e.g., 5-10 °C/min).

-

The instrument records the change in the sample's length (expansion) via the vertical movement of the probe.

-

The CTE is calculated from the slope of the length-vs-temperature curve in the linear region below Tg.[9][15]

-

Tg is identified as the temperature where the slope of the expansion curve changes, indicating the onset of viscous flow. Td is the temperature at which rapid deformation begins, corresponding to a viscosity of about 10¹² dPa·s.[14]

-

Phase Equilibria and Structural Considerations

The are fundamentally linked to its atomic structure and its position within the Li₂O-B₂O₃ phase diagram.

The Li₂O-B₂O₃ Phase Diagram

The phase diagram for the Li₂O-B₂O₃ binary system provides a map of the stable phases at different compositions and temperatures.[16][17] It shows the liquidus temperatures, eutectic points, and the stability regions of various crystalline lithium borate compounds, including lithium tetraborate (Li₂B₄O₇). Understanding the phase diagram is crucial for defining the appropriate temperature window for melting during synthesis and for predicting which crystalline phases might form if the glass is devitrified during thermal processing.

Structural Impact on Properties

Pure vitreous boron trioxide (B₂O₃) consists of a network of corner-sharing, planar triangular [BO₃] units. When a network modifier like lithium oxide (Li₂O) is added, the additional oxygen ions cause some of the boron atoms to change their coordination from three to four, forming tetrahedral [BO₄]⁻ units.[1][4] This structural transformation is a key feature of the "borate anomaly," where properties do not change monotonically with composition.

The conversion of [BO₃] to [BO₄] strengthens the glass network up to a certain point, as the tetrahedra create a more three-dimensionally connected structure. This structural tightening generally leads to an increase in the glass transition temperature (Tg) and density.[12] Beyond a certain Li₂O concentration, the formation of non-bridging oxygens (NBOs) begins to dominate, which disrupts the network connectivity and causes properties like Tg to decrease again. This complex relationship between composition, atomic structure, and macroscopic thermodynamic properties is central to designing lithium borate glasses for specific applications.

References

- 1. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dbc.wroc.pl [dbc.wroc.pl]

- 4. arcjournals.org [arcjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. msesupplies.com [msesupplies.com]

- 10. scribd.com [scribd.com]

- 11. ijirset.com [ijirset.com]

- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 13. Thermal conductivity of lithium tetraborate in the temperature range 5 - 300 K [inis.iaea.org]

- 14. Experimental vs. Theoretical Viscosity Determination of Aluminosilicate Glasses [mdpi.com]

- 15. ceramics-silikaty.cz [ceramics-silikaty.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Lithium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous lithium tetraborate (B1243019) (Li₂B₄O₇) is a versatile inorganic compound utilized in various scientific and industrial applications, including the manufacturing of specialized glasses and ceramics, and as a flux in X-ray fluorescence (XRF) analysis.[1] Its anhydrous form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This property is a critical consideration for its handling, storage, and application, particularly in fields where precise concentrations and material properties are paramount, such as in drug development and advanced materials science. Understanding the hygroscopic nature of anhydrous lithium tetraborate is essential for ensuring the accuracy, reproducibility, and stability of experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the hygroscopic characteristics of anhydrous lithium tetraborate, including qualitative and analogous quantitative data, detailed experimental protocols for hygroscopicity determination, and visual representations of the underlying chemical interactions and experimental workflows.

Physicochemical Properties and Hygroscopicity

Anhydrous lithium tetraborate is a white, crystalline powder.[3] Its affinity for water vapor leads to the formation of hydrates, which can alter its physical and chemical properties. The absorption of moisture can lead to caking, changes in crystal structure, and alterations in its performance as a flux or raw material. Therefore, it is imperative to store anhydrous lithium tetraborate in a dry, tightly sealed environment.[2]

Analogous Quantitative Data: Water Absorption of Anhydrous Sodium Tetraborate

To illustrate the expected hygroscopic behavior, the following table summarizes hypothetical water absorption data for an anhydrous alkali metal borate (B1201080) salt at 25°C, based on typical sorption profiles for such compounds. This data is presented for illustrative purposes to demonstrate the relationship between relative humidity and moisture uptake.

| Relative Humidity (%) | Temperature (°C) | % Weight Gain (illustrative) | Observations |

| 10 | 25 | 0.1 | Minimal water uptake at low humidity. |

| 20 | 25 | 0.3 | Gradual increase in moisture absorption. |

| 30 | 25 | 0.6 | Continued slow weight gain. |

| 40 | 25 | 1.2 | Noticeable increase in water absorption rate. |

| 50 | 25 | 2.5 | Significant water uptake as humidity rises. |

| 60 | 25 | 5.0 | Accelerated moisture absorption. |

| 70 | 25 | 9.8 | Approaching critical deliquescence point. |

| 80 | 25 | 18.5 | Rapid water absorption, potential for deliquescence. |

| 90 | 25 | >30.0 | Deliquescence and formation of a saturated solution. |

Experimental Protocol for Determining Hygroscopicity

The hygroscopic properties of a powdered substance like anhydrous lithium tetraborate are typically determined using a gravimetric method, most commonly Dynamic Vapor Sorption (DVS).[6][7][8] This technique measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Principle

A sample of the anhydrous material is placed on a sensitive microbalance within a temperature and humidity-controlled chamber. A carrier gas (usually dry nitrogen) is passed through a humidifier to achieve a target relative humidity. The mass of the sample is continuously monitored until it reaches equilibrium, at which point the relative humidity is changed to the next setpoint. The process is repeated across a range of relative humidities to generate a water vapor sorption isotherm.

Materials and Equipment

-

Anhydrous lithium tetraborate powder

-

Dynamic Vapor Sorption (DVS) analyzer or a similar gravimetric sorption analyzer

-

Microbalance with a resolution of at least 0.1 µg

-

Temperature and humidity-controlled chamber

-

Dry nitrogen gas supply

-

Saturated salt solutions for calibration (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate)

Procedure

-

Sample Preparation: A small amount of anhydrous lithium tetraborate (typically 5-20 mg) is accurately weighed and placed in the sample pan of the DVS instrument.

-

Drying: The sample is initially dried in the DVS chamber by passing a stream of dry nitrogen (0% relative humidity) over it until a constant mass is achieved. This ensures that any pre-existing adsorbed moisture is removed.

-

Sorption Analysis: The relative humidity is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the system holds the relative humidity constant and monitors the sample's mass until equilibrium is reached (defined by a stable mass reading over a specified period).

-

Desorption Analysis (Optional): After reaching the maximum relative humidity, a desorption curve can be generated by decreasing the relative humidity in a stepwise manner back to 0%.

-

Data Analysis: The change in mass at each relative humidity step is recorded and expressed as a percentage of the initial dry mass. This data is then plotted to generate a water vapor sorption isotherm (mass change vs. relative humidity).

Visualization of Signaling Pathways and Experimental Workflows

Chemical Interaction with Water Molecules

The hygroscopic nature of anhydrous lithium tetraborate stems from the interaction of water molecules with the lithium and borate ions in the crystal lattice. The polar water molecules are attracted to the charged ions, leading to the formation of hydrates.

Caption: Interaction of Anhydrous Lithium Tetraborate with Water.

Experimental Workflow for Hygroscopicity Determination

The following diagram illustrates the logical workflow of a typical Dynamic Vapor Sorption (DVS) experiment to determine the hygroscopicity of a powdered sample.

References

- 1. Lithium borate - Wikipedia [en.wikipedia.org]

- 2. Lithium tetraborate | 12007-60-2 [chemicalbook.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. Measurement of borate in occupational environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. aqualab.com [aqualab.com]

An In-depth Technical Guide to the Boron-Oxygen Framework in Lithium Tetraborate (Li₂B₄O₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate boron-oxygen framework within lithium tetraborate (B1243019) (Li₂B₄O₇), a material of significant interest due to its applications in nonlinear optics, radiation dosimetry, and as a fluxing agent in various analytical techniques. This document delves into the structural characteristics, bonding, and the experimental protocols used to elucidate its complex architecture.

The Boron-Oxygen Framework: A Tale of Two Coordinations

The fundamental characteristic of the lithium tetraborate structure is the presence of a rigid, three-dimensional network composed of interconnected boron-oxygen polyhedra. This framework is built from two primary structural units: trigonal planar BO₃ groups and tetrahedral BO₄ groups.[1][2] These units are linked by sharing oxygen atoms, creating a continuous and stable anionic network, with lithium cations residing in the interstitial spaces.[3]

The crystal structure of Li₂B₄O₇ belongs to the tetragonal space group I4₁cd.[1][2] This arrangement gives rise to two interpenetrating boron-oxygen networks, a key feature of its crystalline architecture.

Quantitative Structural Data

The precise dimensions of the Li₂B₄O₇ unit cell and the bond lengths within the boron-oxygen framework have been extensively studied. The following tables summarize key quantitative data derived from X-ray and neutron diffraction studies.

Table 1: Crystallographic Data for Li₂B₄O₇

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | I4₁cd | [1][2] |

| Lattice Parameter, a | 9.475(3) Å | [4] |

| Lattice Parameter, c | 10.283(6) Å | [4] |

| Unit Cell Volume | ~928 ų | [1] |

Table 2: Selected Interatomic Distances in Li₂B₄O₇

| Bond | Bond Length (Å) | Coordination | Reference |

| B(1)-O | 1.44 - 1.51 | Tetrahedral (BO₄) | [1] |

| B(2)-O | 1.36 - 1.38 | Trigonal Planar (BO₃) | [1] |

| Li-O | 1.96 - 2.09 | 4-coordinate | [1] |

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a thorough understanding of the Li₂B₄O₇ framework. The following sections detail the methodologies for the key experimental techniques employed in its analysis.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, lattice parameters, and phase purity of Li₂B₄O₇.

Methodology:

-

Sample Preparation: For powder XRD, a single crystal of Li₂B₄O₇ is crushed into a fine, homogeneous powder. For single-crystal XRD, a small, high-quality crystal is mounted on a goniometer.

-

Instrumentation: A high-resolution powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[5] Data is typically collected over a 2θ range of 10-80°.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded by a detector. For temperature-dependent studies, the sample can be placed in a cryostat or furnace to collect data at various temperatures.[3]

-

Data Analysis: The resulting diffraction pattern is analyzed using software packages for Rietveld refinement. This process involves fitting the experimental data to a theoretical model of the crystal structure to refine lattice parameters, atomic positions, and other structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of boron and lithium atoms within the Li₂B₄O₇ structure. It provides valuable information on the coordination and connectivity of these atoms.

Methodology:

-

Nuclei of Interest: The primary nuclei studied are ¹¹B and ⁷Li.[6]

-

Sample Preparation: A powdered sample of Li₂B₄O₇ is packed into a zirconia rotor.

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 9.4 T or 14.1 T) is used. A MAS probe is employed to spin the sample at high speeds (typically >10 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Acquisition: Standard single-pulse experiments are typically performed for both ¹¹B and ⁷Li. The spectra are referenced to an external standard, such as boric acid for ¹¹B and LiCl solution for ⁷Li.

-

Data Analysis: The chemical shifts and quadrupolar coupling parameters are extracted from the spectra. The ¹¹B NMR spectrum will show distinct resonances for the three-coordinate (BO₃) and four-coordinate (BO₄) boron sites.[7]

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrational modes of the boron-oxygen network and is used to identify the presence of different structural units and their connectivity.

Methodology:

-

Sample Preparation: A single crystal or a powdered sample of Li₂B₄O₇ can be used.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser at 514.5 nm or a diode laser at 785 nm) is used.[8] The scattered light is collected and analyzed by a spectrometer.

-

Data Collection: The sample is illuminated with the laser, and the Raman scattered light is collected. Spectra are typically recorded over a range of 100-1600 cm⁻¹.

-

Data Analysis: The positions and intensities of the Raman bands are analyzed to identify the vibrational modes associated with the BO₃ and BO₄ units. Specific bands can be assigned to B-O stretching and bending vibrations within these groups.

Visualizing the Boron-Oxygen Framework and its Analysis

To better understand the complex structure of Li₂B₄O₇ and the workflow for its characterization, the following diagrams are provided.

Caption: Boron-Oxygen building blocks and their linkage in Li₂B₄O₇.

Caption: Workflow for the characterization of the Li₂B₄O₇ framework.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bjrs.org.br [bjrs.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear quadrupole coupling parameters and structural nature of the nonlinear optical material Li2B4O7 by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

piezoelectric properties of lithium tetraborate crystals

An In-depth Technical Guide to the Piezoelectric Properties of Lithium Tetraborate (B1243019) (Li₂B₄O₇)

Abstract

Lithium tetraborate (Li₂B₄O₇), a synthetic crystal, has garnered significant attention within the scientific and engineering communities for its unique combination of piezoelectric, acoustic, and optical properties. Belonging to the tetragonal crystal system, its non-centrosymmetric structure gives rise to a notable piezoelectric effect. This technical guide provides a comprehensive overview of the core piezoelectric characteristics of Li₂B₄O₇, intended for researchers, scientists, and professionals in materials science and device engineering. The document details the crystal's fundamental physical constants, outlines established experimental protocols for property characterization, and explores the primary applications that leverage its electromechanical capabilities, particularly in the realm of high-frequency acoustic devices.

Introduction

Lithium tetraborate (Li₂B₄O₇ or LTB) is a piezoelectric material known for its superior performance in Surface Acoustic Wave (SAW) and Bulk Acoustic Wave (BAW) devices.[1][2] Its key advantages include a high electromechanical coupling coefficient combined with a low temperature coefficient of frequency (TCF), making it an excellent substrate for filters and resonators requiring high thermal stability.[1][3][4] The piezoelectricity in Li₂B₄O₇ originates from its crystal structure, which lacks a center of inversion. This guide synthesizes the available data on its piezoelectric coefficients, dielectric and elastic constants, and details the methodologies used to measure these properties.

Crystal Structure and the Origin of Piezoelectricity

Lithium tetraborate crystallizes in the tetragonal system with the point group 4mm and the space group I4₁cd.[1][3] This crystal structure is non-centrosymmetric, a fundamental requirement for a material to exhibit the piezoelectric effect. The basic structural unit is the (B₄O₇)²⁻ group, which is formed by two BO₃ trigonal planar groups and two BO₄ tetrahedra that share corners.[1][2] The arrangement of these borate (B1201080) groups and the lithium ions creates a permanent electric dipole moment along the polar c-axis, leading to its piezoelectric and pyroelectric properties.[1][2]

Piezoelectric and Related Physical Properties

The performance of Li₂B₄O₇ in devices is dictated by its piezoelectric, dielectric, and elastic constants. These anisotropic properties are represented by tensors, and their values determine the material's response to electrical and mechanical stimuli. The most relevant coefficients are summarized in the tables below.

Data Presentation

Table 1: Piezoelectric Coefficients of Li₂B₄O₇ at Room Temperature

| Coefficient | Description | Value | Unit | Reference(s) |

|---|---|---|---|---|

| d₁₅ | Piezoelectric Charge Constant | 8.07 | 10⁻¹² C/N | [5] |

| d₃₃ | Piezoelectric Charge Constant | 0.8 | 10⁻¹² C/N | [5] |

| g₃₃ | Piezoelectric Voltage Constant | ~270 | 10⁻³ Vm/N | [2] |

| gₕ | Hydrostatic Voltage Constant | ~100 | 10⁻³ Vm/N | [2] |

| h₃₁ | Piezoelectric Deformation Constant | 4.95 | 10⁹ N/C | [6] |

| h₃₃ | Piezoelectric Deformation Constant | 3.34 | 10⁹ N/C |[6] |

Table 2: Dielectric and Elastic Properties of Li₂B₄O₇ at Room Temperature

| Property | Description | Value | Unit | Reference(s) |

|---|---|---|---|---|

| K₃ / ε₃₃ | Relative Dielectric Constant | ~10 (at 100 kHz) | - | [2] |

| tan δ | Dielectric Loss Tangent | ~1 (at 10 kHz) | - | [2] |

| Young's Modulus (E) | Stiffness | Lower than glass form | GPa | [7] |

| Hardness (H) | Resistance to deformation | Higher than glass form | GPa |[7] |

Note: A complete set of elastic constants (cᵢⱼ) is required for comprehensive device modeling and has been determined, though values vary between sources.[8][9]

Table 3: Acoustic Wave Properties of Li₂B₄O₇

| Property | Description | Value | Unit | Reference(s) |

|---|---|---|---|---|

| SAW Coupling Factor (k²) | Electromechanical conversion efficiency | 0.7 - 1.6 | % | [5] |

| SAW Velocity | Speed of surface wave propagation | 3510 | m/s | [4] |

| Temperature Coefficient of Delay (TCD) | Thermal stability of delay time | ~0 (at 25 °C) | 10⁻⁶ /°C |[5] |

The high piezoelectric voltage constants (g₃₃, gₕ) indicate that Li₂B₄O₇ is a promising material for pressure and hydrostatic sensors.[2][6] For high-frequency device applications, the combination of a high SAW coupling factor and a near-zero temperature coefficient of delay is particularly advantageous.[4][5]

Experimental Determination of Piezoelectric Properties

Accurate characterization of piezoelectric materials is crucial for both fundamental research and device manufacturing. Several well-established techniques are used to determine the properties of Li₂B₄O₇ crystals.

Resonance-Antiresonance Method

This is a widely used technique to determine the electromechanical coupling factor (k), elastic constants, and piezoelectric constants by analyzing the impedance spectrum of a piezoelectric resonator.

Experimental Protocol:

-

Sample Preparation: A single crystal of Li₂B₄O₇ is cut into a specific geometry (e.g., a thin plate or bar) with precise orientation relative to the crystallographic axes. The surfaces are polished to be flat and parallel.

-

Electroding: A thin layer of conductive material (e.g., gold or aluminum) is deposited on the two opposing major surfaces to serve as electrodes.

-

Measurement: The electroded sample is connected to an impedance analyzer. The analyzer sweeps a range of frequencies and measures the complex impedance of the sample.

-

Data Analysis: The frequency at which the impedance is minimum is the resonance frequency (fᵣ), and the frequency at which it is maximum is the anti-resonance frequency (fₐ).

-

Calculation: The electromechanical coupling factor (e.g., kₚ for planar mode, kₜ for thickness mode) is calculated from fᵣ and fₐ using standard formulas derived from the material's constitutive equations. For example, the planar coupling factor kₚ can be evaluated using these frequencies.[10]

Interferometric Method

This method is used to measure the converse piezoelectric effect, where an applied electric field induces mechanical strain. It is particularly effective for determining the piezoelectric strain coefficient (d).

Experimental Protocol:

-

Setup: A Quadrature Michelson Interferometer is used for high-precision displacement measurements.[11] The Li₂B₄O₇ crystal is placed in one arm of the interferometer.

-

Field Application: A variable voltage is applied across the crystal's electrodes, creating an electric field. This field causes the crystal to expand or contract along the measurement axis.[11]

-

Displacement Measurement: The change in the crystal's dimension (ΔL) alters the optical path length in the interferometer arm, causing a shift in the interference fringes. This shift is detected and measured with high accuracy.[11]

-

Calculation: The piezoelectric coefficient d is calculated directly from the relationship ΔL = V * d, where V is the applied voltage.[11]

High-Resolution X-ray Diffraction (HRXRD)

This technique provides a direct measurement of the piezoelectric modulus by observing the deformation of the crystal lattice under an electric field.

Experimental Protocol:

-

Sample Mounting: A precisely oriented Li₂B₄O₇ crystal is mounted on a goniometer in a high-resolution X-ray diffractometer.

-

In-situ Electric Field: Electrodes are connected to the crystal to allow for the application of a static or alternating electric field during the X-ray measurement.

-

Bragg Peak Measurement: A specific Bragg reflection is monitored. When an electric field is applied, the resulting lattice strain causes a small angular shift (Δθ) in the position of the Bragg peak.[12]

-

Calculation: By differentiating the Bragg equation, the change in interplanar spacing (Δd/d) can be related to the measured angular shift. This strain is then used to calculate the piezoelectric modulus responsible for the deformation.[12]

Applications of Lithium Tetraborate

The favorable material properties of Li₂B₄O₇ have led to its adoption in several key technological areas, primarily centered around frequency control and sensing.

Surface and Bulk Acoustic Wave (SAW/BAW) Devices

This is the most prominent application for Li₂B₄O₇.[3] SAW and BAW devices, such as filters and resonators, are fundamental components in modern telecommunications systems, including mobile phones. The suitability of Li₂B₄O₇ stems from:

-

High Electromechanical Coupling (k²): Allows for the design of wideband filters with low insertion loss.[2]

-

Zero Temperature Coefficient of Delay (TCD): Ensures that the device's frequency response remains stable over a wide range of operating temperatures, a critical requirement for frequency control applications.[1]

High-Pressure and Hydrostatic Sensors

The exceptionally large piezoelectric voltage coefficient (g₃₃) makes Li₂B₄O₇ an excellent candidate for pressure sensors.[2][6] When subjected to mechanical stress, the crystal generates a large output voltage, leading to high sensitivity. Its high chemical and mechanical stability further enhances its suitability for sensor applications.

Conclusion

Lithium tetraborate stands out as a high-performance piezoelectric material with a compelling set of properties tailored for demanding applications. Its combination of a strong electromechanical coupling factor and excellent temperature stability has solidified its role in the market for SAW and BAW devices. Furthermore, its high voltage sensitivity opens avenues for its use in advanced sensor technologies. Continued research into crystal growth techniques and device fabrication processes is expected to further expand the applications and enhance the performance of this versatile piezoelectric crystal.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Properties, production and application of new piezoelectric crystal lithium tetraborate Li/sub 2/B/sub 4/O/sub 7/ | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. digital-library.theiet.org [digital-library.theiet.org]

- 5. Sino Ceramics | LBO Crystal [sinocera.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. physics.uz.ua [physics.uz.ua]

- 8. researchwithnj.com [researchwithnj.com]

- 9. Properties, production and application of new piezoelectric crystal lithium tetraborate Li/sub 2/B/sub 4/O/sub 7/ | Semantic Scholar [semanticscholar.org]

- 10. Evaluation of Electromechanical Coupling Factor for Piezoelectric Materials Using Finite Element Modeling [article.sapub.org]

- 11. Methods of Experimental Physics (MXP) - Measuring Properties of the Piezoelectric Crystal Using A Quadrature Michelson Interferometer [sites.google.com]

- 12. Measurement of single-crystal piezo modulus by the method of diffraction of synchrotron radiation at angles near π - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for X--Ray Fluorescence (XRF) Sample Preparation using Lithium Tetraborate Flux

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique for elemental analysis of a wide variety of materials. However, accurate XRF analysis is highly dependent on the quality and homogeneity of the sample presented to the spectrometer. The fusion bead method, a technique that involves dissolving an oxidized sample in a molten flux at high temperatures, is a superior sample preparation method that eliminates particle size and mineralogical effects, and minimizes matrix effects by creating a homogenous glass disc.[1][2] This application note provides a detailed protocol for the use of lithium tetraborate (B1243019) (Li₂B₄O₇) and its mixtures as a flux for the preparation of samples for XRF analysis.

Lithium tetraborate is a widely used acidic flux, particularly suitable for dissolving basic oxides like those found in cements, limestones, and various minerals.[3][4] It is often mixed with lithium metaborate (B1245444) (LiBO₂), a basic flux, to optimize the dissolution of a broader range of materials by adjusting the acidity/basicity of the flux mixture.[5][6] The resulting fused bead provides a homogeneous and flat analytical surface, leading to highly accurate and repeatable XRF results.[7]

Principles of Borate (B1201080) Fusion

The fundamental principle of borate fusion is the dissolution of a finely ground sample in a molten borate flux. At temperatures typically ranging from 1000°C to 1200°C, the flux melts and acts as a solvent for the sample.[5] This process breaks down the crystalline structure of the sample and eliminates inconsistencies in particle size and mineralogy. Upon cooling, the molten mixture solidifies into a stable, homogeneous glass disc, ideal for XRF analysis.[2][3]

The choice between pure lithium tetraborate, pure lithium metaborate, or a mixture of the two depends on the chemical nature of the sample. Acidic fluxes like lithium tetraborate are effective for basic samples, while basic fluxes like lithium metaborate are better for acidic samples such as silicates.[6][7] By creating mixtures, a universal flux can be formulated to accommodate a wide variety of materials.

Apparatus and Reagents

3.1. Apparatus

-

Fusion Machine: An automated fusion instrument capable of reaching and maintaining temperatures up to 1200°C with controlled heating and cooling cycles.

-

Platinum Crucibles: 95% Platinum-5% Gold (Pt/Au) crucibles are recommended for their durability and resistance to chemical attack at high temperatures.[5]

-

Platinum Molds: 95% Pt/Au molds for casting the molten glass disc. The casting surface should be highly polished to ensure a flat analytical surface.[5]

-

Analytical Balance: A balance with a readability of at least 0.1 mg.

-

Vortex Mixer or Spatula: For homogenizing the sample and flux mixture within the crucible.

-

Desiccator: For storing fluxes and samples in a moisture-free environment.

3.2. Reagents

-

Lithium Tetraborate (Li₂B₄O₇): High purity (99.99% or higher), pre-fused, and non-hygroscopic.[8][9]

-

Lithium Metaborate (LiBO₂): High purity (99.99% or higher), pre-fused, and non-hygroscopic.

-

Mixed Fluxes: Pre-mixed combinations of lithium tetraborate and lithium metaborate are commercially available in various ratios.

-

Releasing Agent (Non-Wetting Agent): Halide salts such as lithium bromide (LiBr) or lithium iodide (LiI) are often incorporated into the flux at low concentrations (e.g., 0.5%) to prevent the molten glass from sticking to the platinumware.[5][10]

-

Oxidizing Agent (Optional): For samples containing sulfides or metals that can damage platinumware, an oxidizing agent like sodium nitrate (B79036) (NaNO₃) may be added to the flux.[11]

Experimental Protocol

The following protocol outlines the general steps for preparing a fused bead for XRF analysis. Specific parameters such as sample-to-flux ratio, fusion temperature, and time will vary depending on the sample matrix and the chosen flux.

4.1. Sample Preparation

-

Drying: Dry the finely ground sample in an oven at a temperature appropriate for the material to remove any residual moisture.

-

Weighing: Accurately weigh the dried sample and the chosen flux into a clean platinum crucible using an analytical balance. A common sample-to-flux ratio is 1:10, but this can be adjusted based on the sample type.[8]

4.2. Fusion Process

-

Mixing: Thoroughly mix the sample and flux inside the crucible using a vortex mixer or a spatula to ensure a homogeneous mixture.

-

Fusion: Place the crucible and the platinum mold into the fusion machine.

-

Heating Cycle: Initiate the pre-programmed heating cycle. A typical cycle involves:

-

Pre-heating: A gentle ramp-up in temperature to prevent sample loss from rapid gas expansion.

-

Melting: Heating to the fusion temperature (typically 1000-1200°C) and holding for a set duration to allow the flux to melt.[5]

-

Agitation: The fusion machine will agitate the crucible to ensure complete dissolution of the sample and homogenization of the melt.

-

-

Casting: Once the fusion is complete, the molten mixture is automatically poured into the pre-heated platinum mold.

-

Cooling: The mold is then cooled in a controlled manner to prevent cracking or crystallization of the glass bead. Rapid cooling can cause stress and lead to a fragile bead.[5]

4.3. Post-Fusion

-

Bead Removal: Once cooled, the glass bead can be carefully removed from the mold.

-

Analysis: The flat, analytical surface of the bead is then presented to the XRF spectrometer for analysis.

Data Presentation

The choice of flux is critical for successful sample dissolution. The following tables summarize the physical properties of common fluxes and provide guidance on their applications.

Table 1: Physical Properties of Common Borate Fluxes

| Flux Composition | Melting Point (°C) | Characteristics |

| 100% Lithium Tetraborate (Li₂B₄O₇) | 930 | Acidic flux, suitable for basic oxides (e.g., CaO, MgO). High melting point.[5][12] |

| 100% Lithium Metaborate (LiBO₂) | 845 | Basic flux, suitable for acidic oxides (e.g., SiO₂, Al₂O₃).[5][11] |

| 66% Li₂B₄O₇ / 34% LiBO₂ | 875 | Eutectic mixture, more alkaline. Good for alumino-silicates.[9][13] |

| 50% Li₂B₄O₇ / 50% LiBO₂ | ~850-900 | General purpose flux for neutral samples.[9][12] |

| 35.3% Li₂B₄O₇ / 64.7% LiBO₂ | 825 | Universal flux, lower melting point, suitable for a wide range of materials.[9][11] |

Table 2: Recommended Flux Compositions for Various Sample Types

| Sample Type | Recommended Flux Composition | Rationale |

| Cement, Limestone | 100% Lithium Tetraborate or high tetraborate ratio | High concentration of basic oxides.[3][4] |

| Silicates, Bauxite, Clays | High lithium metaborate ratio (e.g., 35:65 or 50:50) | High concentration of acidic oxides.[5][12] |

| Iron Ore, Mineral Sands | 35.3% Li₂B₄O₇ / 64.7% LiBO₂ | Provides a good balance for complex mineral matrices.[9][11] |

| Metals, Alloys (after oxidation) | Mixed fluxes, often with an oxidizing agent | Ensures complete dissolution and prevents damage to platinumware. |

| General Geological Samples | 50% Li₂B₄O₇ / 50% LiBO₂ or 35.3% Li₂B₄O₇ / 64.7% LiBO₂ | Offers versatility for a wide range of mineral compositions.[9] |

Visualization of the Experimental Workflow